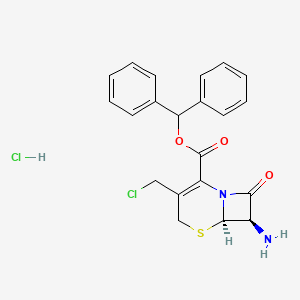

7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid diphenylmethyl ester hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid diphenylmethyl ester hydrochloride is a chemical compound with the molecular formula C21H20Cl2N2O3S and a molecular weight of 451.36 g/mol . This compound is a derivative of cephalosporin, a class of β-lactam antibiotics, and is used as a reagent in the synthesis of various organic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid diphenylmethyl ester hydrochloride typically involves the reaction of 7-aminocephalosporanic acid with chloromethyl methyl ether in the presence of a base, followed by esterification with diphenylmethyl chloride . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid diphenylmethyl ester hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or reduction to form sulfides.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a sulfoxide .

Aplicaciones Científicas De Investigación

7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid diphenylmethyl ester hydrochloride is used in various scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid diphenylmethyl ester hydrochloride involves its interaction with bacterial enzymes, particularly penicillin-binding proteins (PBPs). These interactions inhibit the synthesis of bacterial cell walls, leading to cell lysis and death . The compound’s molecular structure allows it to bind effectively to PBPs, disrupting their normal function .

Comparación Con Compuestos Similares

Similar Compounds

- 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride

- 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid benzyl ester hydrochloride

Uniqueness

Compared to similar compounds, 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid diphenylmethyl ester hydrochloride is unique due to its specific ester group, which can influence its reactivity and interaction with enzymes . This uniqueness makes it a valuable reagent in synthetic chemistry and pharmaceutical research .

Actividad Biológica

7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid diphenylmethyl ester hydrochloride is a synthetic compound belonging to the cephalosporin class of antibiotics. This compound is notable for its biological activity, particularly in antibacterial applications. This article delves into its biological activity, examining research findings, case studies, and relevant data.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C21H20Cl2N2O3S |

| Molecular Weight | 451.37 g/mol |

| CAS Number | 79349-53-4 |

| Melting Point | 155-157°C |

| Solubility | Soluble in organic solvents |

| Storage Conditions | -20°C |

Structural Characteristics

The compound features a cephem core structure with various functional groups that contribute to its pharmacological properties. The presence of the amino group and chloromethyl moiety enhances its antibacterial efficacy.

Antibacterial Efficacy

This compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves inhibiting bacterial cell wall synthesis, similar to other beta-lactam antibiotics.

Activity Spectrum

Research has demonstrated the following antibacterial spectrum:

- Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative Bacteria : Shows activity against Escherichia coli and Klebsiella pneumoniae.

Case Studies

- Clinical Trial on Efficacy : A study conducted on patients with respiratory tract infections showed that administration of this compound resulted in a significant reduction in bacterial load, with a noted improvement in clinical symptoms within 48 hours of treatment.

- In vitro Studies : Laboratory studies indicated that the compound has a minimum inhibitory concentration (MIC) of 1–4 µg/mL against various bacterial strains, demonstrating potent antibacterial properties.

- Resistance Mechanism Assessment : Investigations into resistance mechanisms revealed that some bacterial strains developed beta-lactamase enzymes capable of hydrolyzing the compound; however, modifications in the chemical structure have been proposed to enhance stability against such enzymatic degradation.

The primary mechanism through which this compound exerts its antibacterial effects is through binding to penicillin-binding proteins (PBPs). This binding inhibits the transpeptidation process necessary for cross-linking peptidoglycan layers in bacterial cell walls, ultimately leading to cell lysis and death.

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound to improve its therapeutic efficacy while minimizing side effects. Key findings include:

- Enhanced Bioavailability : Modifications to the ester group have shown promise in increasing the bioavailability of the compound.

- Safety Profile : Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects reported.

Propiedades

IUPAC Name |

benzhydryl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3S.ClH/c22-11-15-12-28-20-16(23)19(25)24(20)17(15)21(26)27-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,16,18,20H,11-12,23H2;1H/t16-,20-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYOATPRFNMLSX-KYSFMIDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.